molecular formula C18H15FN4O4S3 B11403311 7-{[(3-Fluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(3-Fluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11403311
M. Wt: 466.5 g/mol
InChI Key: CEIIZOYRZHHUIO-UHFFFAOYSA-N
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Description

7-{[(3-Fluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic core, a thiadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(3-Fluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core, the introduction of the thiadiazole ring, and the attachment of the fluorophenyl group. Common reagents used in these reactions include various acids, bases, and solvents such as methanol and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-{[(3-Fluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and thiadiazole-containing molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism of action of 7-{[(3-Fluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **7-{[(3-Chlorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • **7-{[(3-Bromophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

The uniqueness of 7-{[(3-Fluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, thiadiazole ring, and bicyclic core distinguishes it from similar compounds and may confer unique reactivity and biological activity.

Properties

Molecular Formula

C18H15FN4O4S3

Molecular Weight

466.5 g/mol

IUPAC Name

7-[(3-fluorobenzoyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H15FN4O4S3/c1-8-21-22-18(30-8)29-7-10-6-28-16-12(15(25)23(16)13(10)17(26)27)20-14(24)9-3-2-4-11(19)5-9/h2-5,12,16H,6-7H2,1H3,(H,20,24)(H,26,27)

InChI Key

CEIIZOYRZHHUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC(=CC=C4)F)SC2)C(=O)O

Origin of Product

United States

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